molecular formula C17H23N7 B6459965 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2404411-40-9

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6459965
CAS No.: 2404411-40-9
M. Wt: 325.4 g/mol
InChI Key: NIPXXWQCVUULCL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (CAS: 1503527-77-2) features a pyrimidine core substituted at position 4 with a piperazine ring bearing a 3-methylpyrazine moiety and at position 2 with a pyrrolidine group. Its molecular formula is C₁₆H₂₁N₇, with a molecular weight of 311.39 g/mol (predicted). Key properties include a density of 1.174 g/cm³, boiling point of ~445°C, and a pKa of 9.79, indicating moderate basicity due to the piperazine and pyrrolidine nitrogen atoms .

Properties

IUPAC Name

2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-16(19-7-6-18-14)23-12-10-22(11-13-23)15-4-5-20-17(21-15)24-8-2-3-9-24/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPXXWQCVUULCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrimidine Derivatives with Piperazine/Piperidine Substituents
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Pharmacological Notes References
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine Pyrimidine - Piperazin-1-yl (position 4)
- Pyrrolidin-1-yl (position 2)
233.31 Simpler analog; lacks 3-methylpyrazine. Lower lipophilicity may reduce CNS penetration .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - Piperidin-1-yl (position 6)
- Methyl (position 4)
- Amine (position 2)
207.27 Piperidine instead of piperazine reduces basicity. Amine group enhances hydrogen-bonding potential .
2-(Piperazin-1-yl)pyrimidine Pyrimidine - Piperazin-1-yl (position 2) 164.21 Minimal substituents; serves as a baseline for evaluating substituent effects on activity .
Heterocyclic Core Modifications
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Pharmacological Notes References
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone - Piperazine-linked pyridine (position 8)
- Ketone (position 4)
~380 (estimated) Pyridopyrimidinone core increases planarity, potentially improving DNA intercalation .
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidinone - 4-Methylpiperazine (position 7) ~300 (estimated) Electron-deficient pyrazine core may enhance interaction with kinase ATP-binding sites .

Functional Group and Pharmacokinetic Comparisons

  • 3-Methylpyrazine vs. Pyridine/Thiophene Substituents :
    The 3-methylpyrazine group in the target compound introduces aromatic nitrogen atoms, enhancing π-π stacking with biological targets (e.g., serotonin receptors) compared to pyridine (e.g., compound 44g in ) or thiophene (e.g., MK45 in ). However, pyridine substituents (as in 44g) may improve aqueous solubility due to hydrogen-bonding capability .
  • Pyrrolidine vs.

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